

Comparing the charge mobility of various truxene-based semiconductors

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Compound of Interest

Compound Name: Truxene

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A Comparative Guide to the Charge Mobility of **Truxene**-Based Semiconductors

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics continues to be a fertile ground for innovation, with the molecular design of novel semiconducting materials playing a pivotal role in advancing device performance. Among the various molecular scaffolds explored, **truxene** and its derivatives have emerged as a promising class of materials due to their rigid, planar, and highly conjugated C_{3h} symmetric core. This structure facilitates strong intermolecular π - π stacking, which is crucial for efficient charge transport. This guide provides a comparative overview of the charge mobility of various **truxene**-based semiconductors, supported by experimental data, to aid researchers in the selection and design of materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).

Data Presentation: Charge Mobility of Truxene-Based Semiconductors

The charge carrier mobility (μ), a measure of how quickly a charge carrier (electron or hole) can move through a material under the influence of an electric field, is a key performance metric for semiconductor materials. The following table summarizes the reported hole (μ_h) and electron (μ_e) mobilities for a selection of **truxene** and truxenone derivatives.

Compound Name/Description	Charge Carrier Type	Mobility (cm ² /Vs)	Measurement Technique	Reference
Oligothiophene-functionalized truxene (Compound 1)	Hole	1.03×10^{-3}	OFET	[1][2]
Oligothiophene-functionalized truxene (Compound 2)	Hole	Lower than Compound 1	OFET	[1][2]
Oligothiophene-functionalized truxene (Compound 3)	Hole	Lower than Compound 2	OFET	[1][2]
Truxenone with three peripheral decynyl chains	Electron	> 1	SCLC	[3]
Truxenone-based imide (Compound 2D)	Electron	0.27	Flash-photolysis time-resolved microwave conductivity	[3]
Tr(Hex) ₆ -3RD	Electron	2.76×10^{-4}	SCLC	[4]
Tr(Hex) ₆ -3RD	Hole	6.04×10^{-4}	SCLC	[4]
Tr(Dec) ₆ -3RD	Electron	2.48×10^{-4}	SCLC	[4]
Tr(Dec) ₆ -3RD	Hole	1.54×10^{-3}	SCLC	[4]
Tr(Hex) ₆ -6RD	Electron	2.65×10^{-4}	SCLC	[4]
Tr(Hex) ₆ -6RD	Hole	5.30×10^{-3}	SCLC	[4]
5,10,15-triazatruxene derivative	Hole	8.9×10^{-4}	Not Specified	[5]

Truxene derivative with 3, 8, 13-three octyloxy chains	Hole	0.018 - 0.062	DFT Calculation	[6] [7]
Truxene derivative with 3, 8, 13-three octyloxy chains	Electron	0.055 - 0.070	DFT Calculation	[6] [7]

Experimental Protocols

The accurate determination of charge carrier mobility is highly dependent on the experimental methodology. The two most common techniques for characterizing **truxene**-based semiconductors are Organic Field-Effect Transistor (OFET) measurements and the Space-Charge Limited Current (SCLC) method.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

OFETs provide a direct measure of the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface. A typical fabrication and measurement process for a solution-processed, bottom-gate, top-contact (BGTC) OFET is as follows:

- **Substrate Preparation:** A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, and then treated with an oxygen plasma or a UV-ozone cleaner to remove organic residues and enhance the surface hydrophilicity.
- **Dielectric Surface Modification:** To improve the interface quality and promote the desired molecular packing of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
- **Semiconductor Deposition:** The **truxene** derivative is dissolved in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene). The solution is then deposited onto the

substrate via spin-coating or drop-casting to form a thin film. The film is subsequently annealed at an optimized temperature to improve crystallinity and molecular ordering.

- **Source/Drain Electrode Deposition:** Gold (Au) is a commonly used material for source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length (L) and width (W).
- **Electrical Characterization:** The OFET characteristics are measured in a vacuum or inert atmosphere using a semiconductor parameter analyzer. The mobility (μ) is typically extracted from the saturation regime of the transfer characteristics using the following equation:

$$I_{DS} = (W / 2L) \mu C_i (V_{GS} - V_T)^2$$

where I_{DS} is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, V_{GS} is the gate-source voltage, and V_T is the threshold voltage.

Space-Charge Limited Current (SCLC) Method

The SCLC method is used to determine the bulk mobility of a material. This technique involves fabricating a single-carrier device where the current is limited by the space charge of the injected carriers.

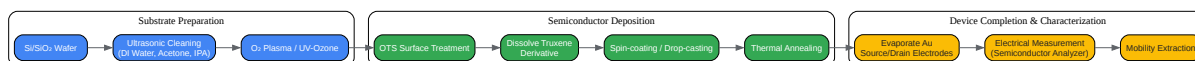
- **Device Architecture:**
 - **Electron-only device:** A typical structure is Ag / Active Layer / PFN-Br / Ag. The active layer consists of a blend of an electron-donating polymer (e.g., PTB7-Th) and the **truxene**-based acceptor. PFN-Br serves as an electron-injection layer.
 - **Hole-only device:** A common architecture is ITO / PEDOT:PSS / Active Layer / MoO₃ / Ag. ITO and PEDOT:PSS act as the hole-injecting anode, while MoO₃ serves as a hole-injection/electron-blocking layer. The active layer is a blend of the electron-donating polymer and the **truxene**-based acceptor.
- **Fabrication:** The layers are sequentially deposited, typically via spin-coating for the organic layers and thermal evaporation for the metallic electrodes.

- **Measurement and Analysis:** The current density-voltage (J-V) characteristics of the single-carrier device are measured. In the SCLC regime, the current density is described by the Mott-Gurney law:

$$JSCLC = (9/8) \epsilon_0 \epsilon_r \mu (V^2 / d^3)$$

where ϵ_0 is the permittivity of free space, ϵ_r is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the active layer. The mobility (μ) can be extracted from the slope of a plot of J vs. V^2 .

Mandatory Visualization



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Caption: Workflow for the fabrication and characterization of a solution-processed **truxene**-based OFET.

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